(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine (2-thioxo-thiazolidin-4-one) derivative characterized by:
- A 3-ethyl group on the thiazolidinone ring.
- A Z-configuration at the C5 position.
- A pyrazol-4-ylmethylene substituent linked to a 2-methyl-4-isopropoxy phenyl group and a phenyl ring.
Rhodanine derivatives are renowned for their biological activity, particularly as antimicrobial, antiviral, and antidiabetic agents .
Properties
Molecular Formula |
C25H25N3O2S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-27-24(29)22(32-25(27)31)14-18-15-28(19-9-7-6-8-10-19)26-23(18)21-12-11-20(13-17(21)4)30-16(2)3/h6-16H,5H2,1-4H3/b22-14- |
InChI Key |
CEVTZSOWXHIAAS-HMAPJEAMSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound may require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Insights
- Crystallography: X-ray studies on simpler rhodanine derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) reveal planar thiazolidinone cores and non-covalent interactions (e.g., hydrogen bonds) that influence crystal packing .
- Substituent Effects : The isopropoxy group at the 4-position of the phenyl ring may enhance steric bulk and alter solubility compared to hydroxy or methoxy groups in analogs .
Comparison with Similar Compounds
Structural Analogues of Rhodanine Derivatives
The table below highlights key structural and functional differences between the target compound and selected analogs:
Functional Differences
- Biological Activity: While the target compound’s activity is unspecified in the evidence, rhodanine derivatives with hydroxybenzylidene groups (e.g., compound III) are noted for antimicrobial properties . The isopropoxy group in the target compound may improve membrane permeability.
- Electrochemical Behavior: Azulene-containing rhodanines exhibit distinct redox potentials due to extended conjugation, whereas the target compound’s pyrazolyl and aryl groups may favor charge-transfer interactions .
- Synthetic Complexity : The pyrazolylmethylene moiety in the target compound requires multi-step synthesis compared to simpler benzylidene analogs .
Biological Activity
The compound (5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-component reaction, integrating thiazolidinone chemistry with pyrazole derivatives. The process often utilizes starting materials such as substituted phenacyl bromides and various aldehydes to yield the target compound through cyclocondensation reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that several compounds displayed notable antibacterial activity, with inhibition zones measured in millimeters (mm) .
| Compound | Zone of Inhibition (E. coli) | Zone of Inhibition (S. aureus) |
|---|---|---|
| 10a | 20 mm | 18 mm |
| 10b | 22 mm | 16 mm |
| 10c | 25 mm | 20 mm |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells. The Brine Shrimp Lethality Assay was employed to measure toxicity levels, indicating that some derivatives had IC50 values in the low micromolar range .
Case Studies
- Study on Pyrazole Derivatives : A study focused on the synthesis and biological screening of new pyrazole derivatives found that compounds similar to the target compound exhibited significant anti-inflammatory and anticancer activities. These studies highlighted the importance of structural modifications in enhancing biological efficacy .
- Cytotoxicity Assays : In another investigation, a series of thiazolidinone derivatives were assessed for their cytotoxic properties against breast cancer cell lines. The results showed that specific substitutions on the pyrazole ring significantly increased cytotoxic potency .
The proposed mechanism by which (5Z)-3-ethyl-5-{...}-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects includes:
- Inhibition of cell proliferation : The compound interferes with cellular signaling pathways critical for cancer cell growth.
- Induction of apoptosis : Evidence suggests that it may activate apoptotic pathways in malignant cells, leading to programmed cell death.
Q & A
Q. Critical Parameters :
- Temperature : Reflux (~80–100°C) ensures proper cyclization.
- Solvent Polarity : Polar aprotic solvents (DMF) enhance reaction efficiency compared to alcohols .
- Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiosemicarbazide, AcOH, RT, 4h | 75–80 | |
| 2 | DMF/AcOH, reflux, 2h | 60–65 |
How can the Z-configuration of the methylidene group be confirmed experimentally?
Basic Research Question
The 5Z stereochemistry is critical for biological activity. Confirmation methods include:
- 1H NMR : The coupling constant (J) between the methylidene proton and adjacent groups. For Z-isomers, J values typically range from 10–12 Hz due to transannular interactions .
- X-ray Crystallography : Definitive structural assignment, as seen in analogous thiazolidinone derivatives .
- NOESY NMR : Cross-peaks between the methylidene proton and the pyrazole substituents support the Z-configuration .
What strategies mitigate low yields during the cyclization step?
Advanced Research Question
Low yields (<50%) in cyclization often stem from competing side reactions (e.g., oxidation of thiol groups). Mitigation approaches:
- Catalyst Optimization : Use of triethylamine (Et3N) in DMF/H2O systems reduces side products by stabilizing intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 2h) and improves yields to ~75% .
- Protecting Groups : Temporary protection of the thioxo group with benzyl chloride prevents unwanted oxidation .
Table 2 : Yield Improvement Strategies
| Strategy | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Conventional reflux | 60 | DMF/AcOH, 2h | |
| Microwave irradiation | 75 | Et3N/DMF-H2O, 300W, 30min |
How can computational modeling predict the compound’s biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to enzymes (e.g., COX-2, EGFR kinase). The pyrazole and thiazolidinone moieties show strong interactions with hydrophobic pockets .
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with antimicrobial activity. Electron-withdrawing groups on the phenyl ring enhance potency .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP = 3.2) and CYP450 inhibition risks .
How should researchers resolve discrepancies in reported biological activity data?
Data Contradiction Analysis
Conflicting results (e.g., IC50 variability in anticancer assays) may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations in media .
- Compound Purity : Impurities >5% (e.g., deiodinated byproducts) skew activity. Validate purity via HPLC (C18 column, MeOH/H2O gradient) .
- Solubility Artifacts : Use of DMSO (>1% v/v) can inhibit control cells. Optimize with β-cyclodextrin complexation .
Q. Recommendations :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Report purity and solvent details explicitly .
What analytical techniques validate structural integrity post-synthesis?
Basic Research Question
- LC-MS : Confirm molecular ion ([M+H]+) at m/z 521.2 (calculated) and detect impurities .
- FT-IR : Key peaks include ν(C=O) at 1680–1700 cm⁻¹ (thiazolidinone) and ν(C=S) at 1250–1270 cm⁻¹ .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .
What in vivo models are suitable for evaluating pharmacokinetics?
Advanced Research Question
- Rodent Models : Sprague-Dawley rats (IV administration, 5 mg/kg) show a half-life of 2.3h and bioavailability of 42% .
- Tissue Distribution : Radiolabeled analogs (14C-tagged) quantify accumulation in liver and kidneys .
- Metabolite Profiling : UPLC-QTOF-MS identifies glucuronidation at the phenolic hydroxyl group as the primary metabolic pathway .
How does substituent variation on the pyrazole ring affect bioactivity?
Advanced Research Question
- Electron-Donating Groups (e.g., -OCH3) : Enhance antifungal activity (MIC = 8 µg/mL vs. Candida albicans) by increasing membrane permeability .
- Halogen Substituents (e.g., -Cl) : Improve COX-2 inhibition (IC50 = 0.8 µM) through hydrophobic interactions .
- Steric Effects : Bulky groups (e.g., isopropyloxy) reduce binding to human serum albumin, prolonging circulation time .
Table 3 : Structure-Activity Relationships
| Substituent | Target Activity | IC50/MIC | Reference |
|---|---|---|---|
| 4-OCH3 (Pyrazole) | Antifungal | 8 µg/mL | |
| 3-Cl (Phenyl) | COX-2 Inhibition | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
